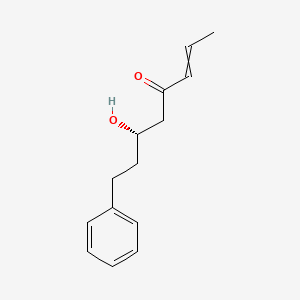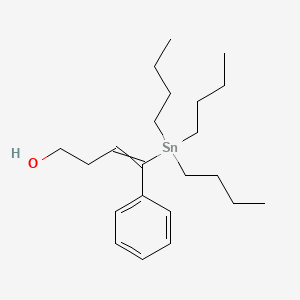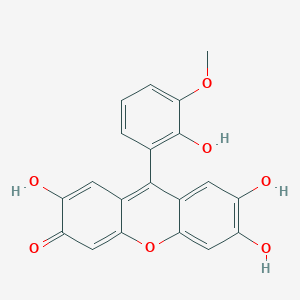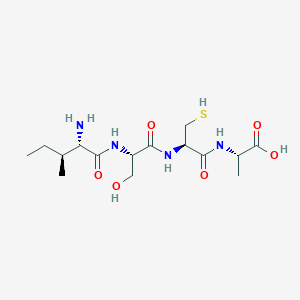
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a 3-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives.
Attachment of the 3-Chlorobenzyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chlorobenzyl group is introduced.
Formation of the Isoquinoline Moiety: This can be synthesized via a Buchwald–Hartwig arylamination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Research: It is used in studies to understand the role of specific enzymes and receptors in biological processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways that the kinase regulates .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(1-(3-aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
Uniqueness
N-(1-(3-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.
Properties
CAS No. |
675132-99-7 |
|---|---|
Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20ClN3/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14H2 |
InChI Key |
UHJHCLYQRUAKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)


![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)

![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)


